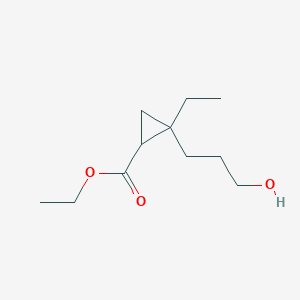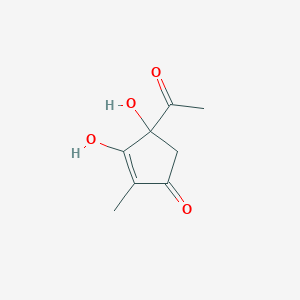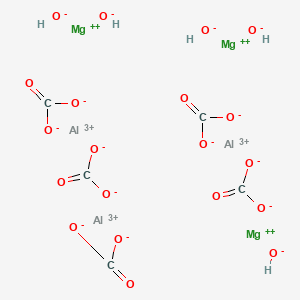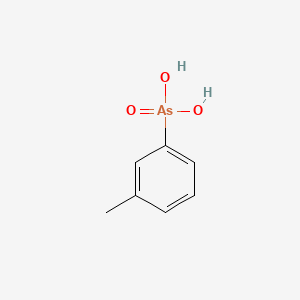
m-Toluenearsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Toluenearsonic acid, also known as (3-Methylphenyl)arsonic acid, is an organoarsenic compound with the molecular formula C₇H₉AsO₃. It is a derivative of arsonic acid where a methyl group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-Toluenearsonic acid typically involves the reaction of m-toluidine with arsenic acid. The process includes the following steps:
Nitration: m-Toluidine is nitrated to form m-nitrotoluene.
Reduction: The nitro group in m-nitrotoluene is reduced to an amine group, forming m-toluidine.
Arsonation: m-Toluidine reacts with arsenic acid under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired results.
Análisis De Reacciones Químicas
Types of Reactions
m-Toluenearsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding arsenic(V) compounds.
Reduction: Reduction reactions can convert it back to the corresponding arsonous acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
m-Toluenearsonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
Mecanismo De Acción
The mechanism of action of m-Toluenearsonic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular metabolism. The compound’s effects are mediated through its ability to generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenearsonic acid: Similar structure but with the methyl group at the para position.
o-Toluenearsonic acid: Similar structure but with the methyl group at the ortho position.
Phenylarsenic acid: Lacks the methyl group on the benzene ring.
Uniqueness
m-Toluenearsonic acid is unique due to the position of the methyl group on the benzene ring, which influences its chemical reactivity and biological activity. The meta position provides distinct steric and electronic effects compared to the ortho and para positions, leading to different reaction pathways and interactions with biological targets.
Propiedades
Número CAS |
5410-37-7 |
|---|---|
Fórmula molecular |
C7H9AsO3 |
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
(3-methylphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsO3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |
Clave InChI |
JEMCDGFTCLWRHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


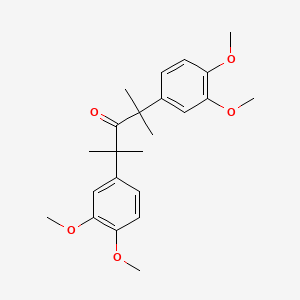
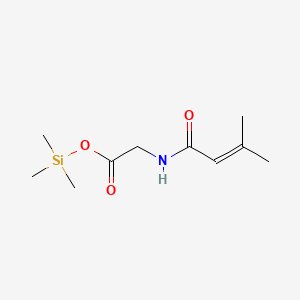
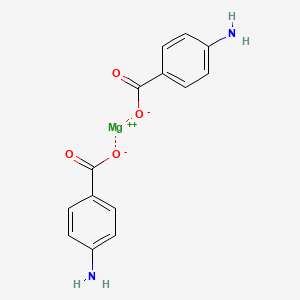
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
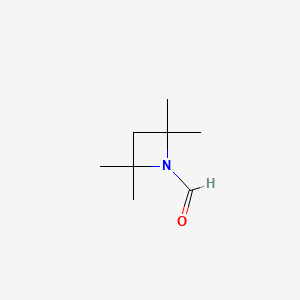
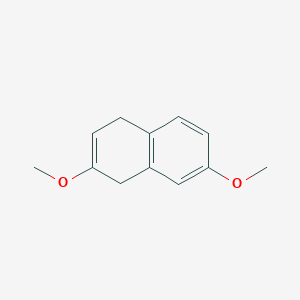
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
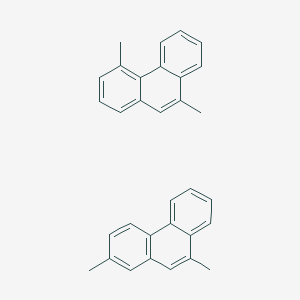

![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
